2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinazolinone derivative characterized by a multifunctional structure:
- Core: A 3,4-dihydroquinazolin-4-one scaffold, a privileged structure in medicinal chemistry due to its diverse bioactivity .
- Substituents:
- A morpholin-4-yl group at position 6, enhancing solubility and influencing pharmacokinetics .
- A (2H-1,3-benzodioxol-5-yl)methyl group at position 3, which may confer blood-brain barrier permeability and modulate receptor binding .
- A sulfanyl linker at position 2, facilitating interactions with cysteine residues in target proteins.
- An N-(4-methoxyphenyl)acetamide moiety, contributing to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6S/c1-36-22-6-3-20(4-7-22)30-27(34)17-40-29-31-24-8-5-21(32-10-12-37-13-11-32)15-23(24)28(35)33(29)16-19-2-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKJAUXNXFNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Benzodioxole Moiety: This step involves the alkylation of the quinazolinone core with a benzodioxole derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the quinazolinone derivative is reacted with morpholine in the presence of a suitable catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative, followed by acylation with 4-methoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydride.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Therapeutic Agents: Due to its structural complexity, the compound is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety may play a role in binding to hydrophobic pockets, while the morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Core Structure: Quinazolinones (e.g., target compound, 477329-16-1) are associated with kinase inhibition and DNA intercalation, whereas triazoles (e.g., 539808-36-1) often exhibit antimicrobial or anti-inflammatory activity . The sulfanyl linker in quinazolinones enables covalent interactions with thiol-containing proteins, unlike triazole-based analogues .
Substituent Effects: Morpholine vs. Sulfamoyl/Chloro Groups: Morpholine improves aqueous solubility and metabolic stability compared to lipophilic chloro or sulfamoyl substituents . Benzodioxole vs. Chlorophenyl: The benzodioxole group’s electron-rich structure may enhance CNS penetration, whereas chlorophenyl groups increase hydrophobicity and protein binding . 4-Methoxyphenyl vs.
Bioactivity Profiling and Clustering
Hierarchical clustering of bioactivity data (as per ) reveals:
- Compounds with morpholine or benzodioxole groups cluster separately from chloro- or triazole-substituted analogues, suggesting divergent modes of action .
- The target compound’s N-(4-methoxyphenyl)acetamide group correlates with anti-inflammatory activity observed in structurally related compounds (e.g., diclofenac derivatives in ).
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel organic molecule that has attracted attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure
The compound features a complex structure comprising:
- A benzodioxole moiety, which is often associated with various biological activities.
- A quinazoline core known for its anticancer properties.
- A morpholine ring that may enhance bioavailability and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer effects. For instance, it could target kinases or other regulatory proteins that control cell proliferation and apoptosis.
- Cell Signaling Modulation : By interfering with signaling pathways such as the Wnt pathway or apoptosis-related pathways, the compound can alter cellular responses, potentially leading to reduced tumor growth or enhanced cell death in cancer cells.
- Induction of Apoptosis : The compound has shown promise in inducing apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases.
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
Case Studies
Several studies have evaluated the biological effects of compounds related to the benzodioxole and quinazoline frameworks:
- Study on Anticancer Activity : A study synthesized benzodioxole-based thiosemicarbazone derivatives and assessed their cytotoxic effects on various cancer cell lines. The most effective compound increased early and late apoptosis and inhibited DNA synthesis in A549 and C6 cells, suggesting a similar potential for the target compound .
- Mechanistic Insights : Research has shown that compounds with similar structures can modulate critical signaling pathways such as the GSK3β pathway, which is involved in regulating cell fate decisions and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
